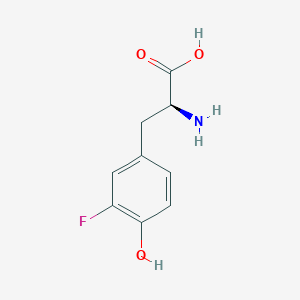

3-fluoro-L-tyrosine

概要

説明

3-Fluoro-L-tyrosine is a fluorinated derivative of the amino acid tyrosine

準備方法

合成経路と反応条件: 3-フルオロ-L-チロシンの合成は、通常、L-チロシンのフッ素化を伴います。一般的な方法の1つには、ジエチルアミノ硫黄三フッ化物(DAST)またはSelectfluorなどのフッ素化剤の使用が含まれます。 反応は、チロシン分子の所望の位置での選択的フッ素化を確保するために、制御された条件下で行われます .

工業的生産方法: 3-フルオロ-L-チロシンの工業的生産には、酵素合成方法が使用される場合があります。 フッ素化酵素などの酵素は、炭素-フッ素結合の形成を触媒することができ、大規模生産のためのより環境に優しく効率的な経路を提供します .

化学反応の分析

反応の種類: 3-フルオロ-L-チロシンは、次のようなさまざまな化学反応を起こします。

酸化: ドパのフッ素化誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、ベンゼン環に結合した官能基を変更することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬。

主要な生成物:

酸化: フッ素化ドパ誘導体。

還元: 官能基が変更された、修飾されたチロシン誘導体。

4. 科学研究への応用

3-フルオロ-L-チロシンは、科学研究で幅広い用途があります。

化学: フッ素化有機化合物の合成における前駆体として使用されます。

生物学: タンパク質の構造と機能に対するフッ素化の影響を研究するためにタンパク質に組み込まれます。

医学: 天然のチロシンを模倣する能力のために、陽電子放出断層撮影(PET)画像における潜在的な用途について調査されています。

科学的研究の応用

Cancer Imaging

Positron Emission Tomography (PET) Tracer

3-Fluoro-L-tyrosine is primarily utilized as a PET radiotracer, specifically in the form of 18F-labeled α-methyl-tyrosine (18F-FAMT). This compound has demonstrated high specificity for cancerous tissues compared to normal tissues. It is particularly effective in differentiating between malignant tumors and benign lesions due to its selective uptake by tumor cells via the L-type amino acid transporter 1 (LAT1) .

Key Findings:

- High Cancer Specificity : Studies indicate that 18F-FAMT accumulates significantly in tumors, making it a valuable tool for cancer diagnosis and prognosis .

- Clinical Utility : Clinical trials have shown that FAMT-PET can predict prognosis in non-small cell lung cancer and assess therapy responses effectively .

Neuropharmacology

Research Tool for Neurotransmitter Synthesis

this compound is employed in studies related to neurotransmitter synthesis. Its incorporation into proteins can help elucidate metabolic pathways involving tyrosine derivatives, which are crucial for synthesizing neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Applications:

- Metabolic Pathway Analysis : Researchers utilize FAMT to investigate the role of tyrosine in neurotransmitter metabolism, providing insights into neurological disorders .

- Potential Therapeutic Uses : The compound's ability to influence neurotransmitter levels may lead to new therapeutic strategies for treating conditions like depression and schizophrenia.

Biochemical Studies

Substrate Profiling for Enzymes

this compound serves as a substrate for various enzymes, particularly protein tyrosine phosphatases (PTPs). Its fluorinated structure allows researchers to profile these enzymes more effectively, offering insights into their mechanisms and roles in cellular signaling pathways .

Research Insights:

- Enzyme Activity Measurement : By using FAMT, scientists can measure the activity of PTPs and understand their involvement in diseases such as cancer and diabetes.

- Potential Drug Development : The insights gained from these studies may facilitate the development of novel inhibitors targeting specific PTPs involved in disease processes.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Cancer Imaging | Used as a PET tracer (18F-FAMT) for tumor detection | High specificity for malignant tumors |

| Neuropharmacology | Investigates neurotransmitter synthesis and metabolic pathways | Insights into neurological disorders |

| Biochemical Studies | Serves as a substrate for protein tyrosine phosphatases | Enables enzyme activity profiling |

作用機序

3-フルオロ-L-チロシンの作用機序には、特定の酵素やタンパク質との相互作用が含まれます。それは、スーパーオキシドジスムターゼ[mn]、ミトコンドリアを標的とし、天然のチロシンの代わりにタンパク質に組み込まれる可能性があります。 この組み込みは、正常なタンパク質機能を阻害し、生物学的プロセスにおけるチロシンの役割についての洞察を提供することができます .

類似の化合物:

- 2-フルオロ-L-チロシン

- 4-フルオロ-L-チロシン

- 5-フルオロ-L-チロシン

比較: 3-フルオロ-L-チロシンは、その特定のフッ素化位置によりユニークであり、他のフッ素化チロシン誘導体と比較して、異なる化学的および生物学的特性につながる可能性があります。 たとえば、2-フルオロ-L-チロシンと4-フルオロ-L-チロシンは、生物系における反応性と組み込み効率が異なる可能性があります .

類似化合物との比較

- 2-Fluoro-L-tyrosine

- 4-Fluoro-L-tyrosine

- 5-Fluoro-L-tyrosine

Comparison: 3-Fluoro-L-tyrosine is unique due to its specific fluorination position, which can lead to different chemical and biological properties compared to other fluorinated tyrosine derivatives. For example, 2-Fluoro-L-tyrosine and 4-Fluoro-L-tyrosine may have different reactivity and incorporation efficiency in biological systems .

生物活性

3-Fluoro-L-tyrosine (3-FLT) is a fluorinated analog of the amino acid tyrosine, which has garnered attention for its potential applications in medical imaging and cancer therapy. This article explores the biological activity of this compound, focusing on its metabolic pathways, transport mechanisms, and implications in oncology.

This compound is synthesized through various methods, including nucleophilic substitution reactions. Its structure allows it to mimic natural amino acids, facilitating its incorporation into proteins and other biological molecules. The introduction of fluorine enhances its stability and alters its metabolic fate compared to non-fluorinated tyrosine derivatives.

Metabolism and Incorporation

Research indicates that this compound undergoes specific metabolic pathways that differ from those of its non-fluorinated counterparts. A study demonstrated that 2-[^18F]fluoro-L-tyrosine (a related compound) is rapidly incorporated into cerebral proteins and exhibits limited metabolism through alternative pathways, suggesting that similar behavior may be expected for 3-FLT under physiological conditions .

Key Findings on Metabolism:

- Rapid Incorporation : Studies show that 3-FLT can be quickly integrated into protein synthesis in vivo, making it a suitable tracer for assessing protein synthesis rates.

- Limited Alternative Pathways : The metabolism of 3-FLT appears to be straightforward, with minimal diversion into other biochemical pathways, which is advantageous for imaging applications.

Transport Mechanisms

The uptake of this compound by cells is mediated primarily through specific amino acid transporters. Research has highlighted the role of the L-type amino acid transporter 1 (LAT1) in facilitating the transport of 3-fluoro-L-α-methyl-tyrosine (FAMT), a closely related compound used in PET imaging .

Transport Characteristics:

- Specificity to Tumors : The accumulation of FAMT in tumors correlates strongly with LAT1 expression levels, indicating that similar mechanisms may apply to 3-FLT. This specificity makes it a promising candidate for cancer imaging and diagnosis.

- Comparison with Other Tracers : Unlike other amino acid PET tracers such as ^18F-FDG, which exhibit higher background uptake in normal tissues, 3-FLT shows lower physiologic background levels, enhancing its diagnostic accuracy .

Clinical Applications

The unique properties of this compound make it an attractive candidate for various clinical applications, particularly in oncology. Its ability to selectively target tumors could improve the detection and monitoring of malignancies.

Case Studies:

- Tumor Imaging : In clinical studies, PET imaging using radiolabeled forms of fluorinated tyrosines has shown promise in differentiating malignant tumors from benign lesions. For instance, ^18F-FAMT demonstrated significant potential for prognosis prediction in non-small cell lung cancer patients .

- Therapeutic Monitoring : The uptake of 3-FLT can also be utilized to monitor therapeutic responses in cancer treatments. By assessing changes in transporter expression and amino acid uptake before and after treatment, clinicians can gauge the effectiveness of therapies.

Comparative Analysis of Fluorinated Tyrosines

| Compound | Uptake Mechanism | Cancer Specificity | Physiological Background | Clinical Application |

|---|---|---|---|---|

| This compound | LAT1-mediated transport | High | Low | Tumor imaging and therapy monitoring |

| 2-[^18F]Fluoro-L-Tyrosine | Rapid incorporation | Moderate | Moderate | Assessment of protein synthesis |

| ^18F-FDG | Glucose transporter | Moderate | High | General tumor imaging |

特性

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIAUOZUUGXERI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225227 | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-96-3 | |

| Record name | 3-Fluoro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-L-tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-hydroxy-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROTYROSINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174NRG3M2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, 3-F-Tyr can be incorporated into proteins in place of L-tyrosine by Bacillus sp. during the biosynthesis of iturin A and fengycin [, ]. This incorporation can lead to altered biological activity of these lipopeptides [, ].

A: Yes, 3-F-Tyr acts as a substrate analog for hIYD and impacts the enzyme's behavior [, ]. It influences the redox properties of the enzyme's FMN cofactor, promoting the formation of the neutral semiquinone form [, ]. This suggests that 3-F-Tyr's structure allows it to interact specifically with the active site and modulate hIYD's catalytic cycle.

ANone: The molecular formula of 3-F-Tyr is C9H10FNO3, and its molecular weight is 203.17 g/mol.

A: UV resonance Raman (UVRR) spectroscopy can be used to study the local environment of 3-F-Tyr within a protein []. The UVRR spectrum of 3-F-Tyr is highly sensitive to hydrogen bonding, making it a valuable tool for probing protein structure and dynamics []. Additionally, ¹⁹F NMR spectroscopy is a powerful tool for studying 3-F-Tyr incorporated into proteins [, , ]. Changes in the ¹⁹F NMR chemical shifts and relaxation rates can provide insights into protein-ligand interactions, protein dynamics, and conformational changes [, , ].

A: 3-F-Tyr often acts as a substrate analog for enzymes that typically utilize L-tyrosine [, , , , , , , ]. This is because the fluorine atom, while similar in size to hydrogen, has distinct electronic properties. These properties can alter the rates of specific reaction steps, such as proton abstraction or leaving group elimination [, ]. For instance, in TPL, 3-F-Tyr leads to an accumulation of the quinonoid intermediate, suggesting that the subsequent step of phenol elimination is slowed down [].

A: Yes, 3-F-Tyr has been shown to participate in an unusual reaction with the heme-dependent enzyme LmbB2 []. This enzyme, which typically hydroxylates L-tyrosine, can catalyze both C-H and C-F bond activation in 3-F-Tyr, leading to two distinct products []. This bifunctional reactivity highlights the potential of certain enzymes to catalyze non-natural transformations.

A: 3-F-Tyr serves as a valuable tool for studying enzyme mechanisms due to its unique properties. By analyzing kinetic isotope effects with labeled 3-F-Tyr, researchers can dissect individual steps in the catalytic cycles of enzymes like TPL []. 3-F-Tyr has also been used to probe the active site environment of enzymes like hIYD [, ] and as a precursor for the biosynthesis of fluorinated analogs of bioactive compounds [, ].

A: The presence of the α-methyl group in FAMT confers selectivity for the L-type amino acid transporter 1 (LAT1) over LAT2 []. This is in contrast to 3-F-Tyr and other tyrosine analogs without the α-methyl group, which are transported by both LAT1 and LAT2 []. This selectivity makes FAMT a promising candidate for developing tumor-imaging agents, as LAT1 is often upregulated in cancer cells.

A: Research on 3-F-Tyr and related fluorinated tyrosine analogs has progressed alongside advancements in bioorganic chemistry and enzymology. Early studies focused on the synthesis of 3-F-Tyr and its use as a probe for investigating enzyme mechanisms []. The development of techniques like fluorine NMR spectroscopy [, , ] and site-directed mutagenesis [, , ] further expanded the utility of 3-F-Tyr as a tool for studying protein structure, dynamics, and function. More recently, the discovery of enzymes capable of cleaving the C-F bond in 3-F-Tyr has opened up exciting avenues for biocatalysis and biotransformation [].

A: The study of 3-F-Tyr draws upon expertise from various scientific disciplines, including organic chemistry, biochemistry, biophysics, and molecular biology. The synthesis and characterization of 3-F-Tyr and its analogs rely on organic chemistry principles and techniques [, ]. Understanding the interactions of 3-F-Tyr with enzymes like TPL and hIYD necessitates knowledge of enzyme kinetics, catalytic mechanisms, and structural biology [, , , , , , , ]. The application of techniques like fluorine NMR spectroscopy and X-ray crystallography to study 3-F-Tyr-containing systems highlights the importance of biophysical tools in elucidating structure-function relationships [, , , ]. Finally, the use of 3-F-Tyr in precursor-directed biosynthesis exemplifies the intersection of bioorganic chemistry and microbiology [, ]. This collaborative approach, integrating expertise from multiple fields, is crucial for advancing our understanding of biological systems and developing novel applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。